2'-Methyl-3-phenylpropiophenone
Overview
Description
2’-Methyl-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O . It has a molecular weight of 224.3 and is a colorless oil .
Molecular Structure Analysis
The InChI code for 2’-Methyl-3-phenylpropiophenone is 1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 .Scientific Research Applications
Vinylphosphonium Salt Mediated Reactions
2'-Methyl-3-phenylpropiophenone derivatives play a role in vinylphosphonium salt mediated reactions. These reactions involve alkyl propiolates and aminophenols or hydroxyphenols, leading to various derivatives useful in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Palladium-Catalyzed Arylation
In palladium-catalyzed reactions, 2'-Methyl-3-phenylpropiophenone undergoes multiple arylations, involving C-C and C-H bond cleavages. This process results in the production of tetraarylethanes and diaryl-1-phenylisochroman-3-ones, highlighting its utility in complex organic syntheses (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Pharmaceutical Applications
Certain derivatives of 2'-Methyl-3-phenylpropiophenone are significant in the pharmaceutical industry. For instance, potassium modified La-Mg mixed oxides are used for the mono-methylation of phenylacetonitrile, a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. This highlights the compound's importance in the synthesis of commonly used medications (Molleti & Yadav, 2017).
Synthesis of Antidepressant Compounds
Derivatives of 2'-Methyl-3-phenylpropiophenone, such as 2-Aryl-3-methyl-5-phenylmorpholine Hydrochloride, have been synthesized and shown to possess antidepressant activities. This is evidenced by studies using forced swimming tests in mice, indicating potential therapeutic applications in mental health (Xiao Xin, 2007).
Synthesis of Peroxisome Proliferator-Activated Receptor Agonists
This compound is also integral in the design and synthesis of dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists. These are used for treating conditions like type 2 diabetes and associated dyslipidemia, demonstrating the compound's relevance in developing treatments for chronic diseases (Xu et al., 2004).
properties
IUPAC Name |
1-(2-methylphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYOZJHZIIWXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461633 | |
Record name | 2'-Methyl-3-phenylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-3-phenylpropiophenone | |
CAS RN |
93433-65-9 | |
Record name | 2'-Methyl-3-phenylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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